molecular formula C6H9BrN2 B567971 4-bromo-2-isopropyl-1H-imidazole CAS No. 1256643-65-8

4-bromo-2-isopropyl-1H-imidazole

Cat. No. B567971
M. Wt: 189.056
InChI Key: QAXBJSJPKAAQRJ-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-1H-imidazole is a heterocyclic compound containing an imidazole ring . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis involves the selection of appropriate starting material 1,2-dimethyl-1H-imidazole in which the existing issue of regioisomer formation is circumvented and the selective debromination is accomplished by using isopropyl magnesium chloride .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-isopropyl-1H-imidazole is C6H9BrN2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

4-Bromo-2-isopropyl-1H-imidazole has an average mass of 189.053 Da and a monoisotopic mass of 187.994904 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 312.7±15.0 °C at 760 mmHg, and a flash point of 142.9±20.4 °C .

Scientific Research Applications

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The synthesis of imidazole derivatives involves various synthetic routes .

Results or Outcomes

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Specific Application of 4-Bromo-1H-Imidazole

Summary of the Application

3. Synthesis of 5(4)-bromo-4(5)-nitroimidazole

Summary of the Application

4-Bromo-1H-imidazole can be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole .

Methods of Application or

4. Synthesis of 5(4)-bromo-4(5)-nitroimidazole

Summary of the Application

4-Bromo-1H-imidazole can be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole .

Methods of Application or Experimental Procedures

The synthesis of 5(4)-bromo-4(5)-nitroimidazole involves the use of 4-Bromo-1H-imidazole as a starting material .

Results or Outcomes

The successful synthesis of 5(4)-bromo-4(5)-nitroimidazole from 4-Bromo-1H-imidazole .

5. Synthesis of N-(4-ethoxyphenyl)-1H-imidazol-4-amine

Safety And Hazards

Users should avoid breathing mist, gas, or vapours of 4-Bromo-2-isopropyl-1H-imidazole. Contact with skin and eyes should be avoided. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

5-bromo-2-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBJSJPKAAQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282416
Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
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Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-isopropyl-1H-imidazole

CAS RN

1256643-65-8
Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
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Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(propan-2-yl)-1H-imidazole
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